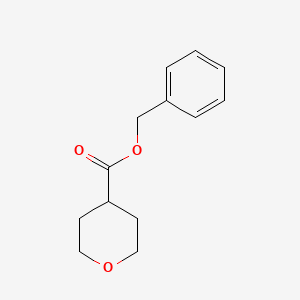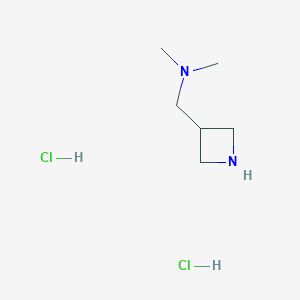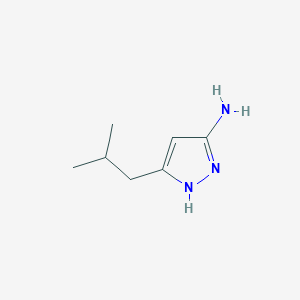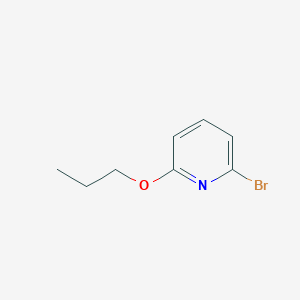
Benzyl tetrahydro-2H-pyran-4-carboxylate
Übersicht
Beschreibung
Benzyl tetrahydro-2H-pyran-4-carboxylate is a chemical compound that is part of a broader class of oxygen-containing heterocycles known as tetrahydrobenzo[b]pyrans. These compounds are of significant interest due to their presence in many biologically active molecules and their potential applications in medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of tetrahydrobenzo[b]pyran derivatives can be achieved through various methods. One approach utilizes tetra-methyl ammonium hydroxide as a catalyst for a one-pot three-component condensation in aqueous media, which is reported to yield high to excellent product yields under mild and neutral conditions . Another method involves the use of sodium benzoate as an efficient and environmentally benign organo-salt catalyst for the multicomponent synthesis of tetrahydrobenzo[b]pyrans under green conditions . Additionally, 1,3-dibenzyl-1H-benzo[d]imidazole-3-ium chloride has been used as a catalyst for the synthesis of these compounds, offering good to excellent yields and operational simplicity .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and theoretical calculations were used to investigate molecular geometry, vibrational frequencies, and other properties . Similarly, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined by X-ray crystallography, revealing a practically planar molecule with specific torsion angles .
Chemical Reactions Analysis
Tetrahydrobenzo[b]pyrans can undergo various chemical reactions to form different derivatives. For example, the reaction of 2-benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones with malononitrile yielded pyrano[2,3-a]carbazoles, while reactions with thiocarbohydrazide or thiosemicarbazide under basic conditions afforded pyridazino[3,4-a]carbazoles . The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved the reaction of the acid chloride with anesthesin followed by hydrolysis and acylation of various amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]pyrans and their derivatives are influenced by their molecular structure. For instance, the presence of substituents on the tetrahydro-2H-pyran ring can affect the compound's reactivity and physical characteristics. The synthesis of novel 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives with a carbohydrate moiety involved the determination of structures by IR and 1H NMR spectroscopy and HR mass spectrometry, which are crucial for understanding the physical properties of these compounds . Additionally, the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-ethylcarboxylates under microwave irradiation without a catalyst and solvent highlights the influence of synthesis conditions on the physical state of the product .
Eigenschaften
IUPAC Name |
benzyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tetrahydro-2H-pyran-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}acetic acid](/img/structure/B1290363.png)




![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)


![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)


